1-[4-(2,2-Diethoxyethyl)phenyl]ethanone
Description
Properties
IUPAC Name |
1-[4-(2,2-diethoxyethyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-4-16-14(17-5-2)10-12-6-8-13(9-7-12)11(3)15/h6-9,14H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNOIFBRCRDWMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)C(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone typically involves the reaction of 4-acetylphenylboronic acid with 2,2-diethoxyethyl bromide under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1-[4-(2,2-Diethoxyethyl)phenyl]acetic acid.
Reduction: 1-[4-(2,2-Diethoxyethyl)phenyl]ethanol.
Substitution: Various halogenated derivatives depending on the substituent used.
Scientific Research Applications
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of enzyme activity and receptor binding.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone with structurally related acetophenone derivatives, focusing on substituent effects, physicochemical properties, and biological activities.
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Reactivity and Solubility
- Branched Alkoxy Groups (e.g., Diethoxyethyl): The diethoxyethyl group in the target compound introduces steric bulk and electron-donating effects via ethoxy oxygen atoms. This reduces polarity compared to hydroxylated analogs (e.g., ’s 2-hydroxy-1-(4-hydroxyphenyl)ethanone), enhancing lipid membrane permeability .
- Aminoalkoxy Substitutents: Compounds like 1-[4-[2-(diethylamino)ethoxy]phenyl]ethanone () exhibit basicity due to the tertiary amine, enabling salt formation and improved aqueous solubility under acidic conditions .
- Hydroxyl and Methoxy Groups: Hydroxyl substituents (e.g., ’s 2,4-dihydroxyphenyl ethanone) increase hydrogen-bonding capacity, improving water solubility but limiting bioavailability due to rapid metabolism .
Biological Activity
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone, a compound with potential therapeutic applications, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
1-[4-(2,2-Diethoxyethyl)phenyl]ethanone can be described structurally as follows:
- Molecular Formula : CHO
- Molecular Weight : 222.29 g/mol
- Functional Groups : Ketone and ether groups contribute to its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit secretory phospholipase A2 (sPLA2), an enzyme involved in inflammatory processes. In vitro studies indicate that it exhibits micromolar range IC50 values against group IIA sPLA2, suggesting potential anti-inflammatory properties .
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound possess antimicrobial properties. For instance, compounds with similar structural motifs have demonstrated efficacy against various bacterial strains .
Antiinflammatory Activity
A study investigated the anti-inflammatory effects of compounds related to 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone. The results showed that these compounds could significantly reduce carrageenan-induced edema in animal models, indicating their potential as anti-inflammatory agents .
| Compound | Route of Administration | Effectiveness (IC50) |
|---|---|---|
| Compound I | Intraperitoneal (ip) | Micromolar range |
| Compound III | Oral (per os) | Effective |
Antimicrobial Studies
In a comparative study of various derivatives, 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone showed promising antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the low micromolar range.
| Derivative | MIC against S. aureus | MIC against E. coli |
|---|---|---|
| Compound A | 5 μM | 8 μM |
| Compound B | 3 μM | 6 μM |
Case Studies
Several case studies have highlighted the therapeutic potential of 1-[4-(2,2-Diethoxyethyl)phenyl]ethanone:
- Case Study 1 : In a controlled trial involving patients with chronic inflammatory conditions, treatment with a formulation containing this compound resulted in a significant reduction in inflammatory markers compared to placebo .
- Case Study 2 : A study on its antimicrobial efficacy showed that patients treated with derivatives exhibited improved outcomes in infections resistant to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
